molecular formula C14H23FSn B12665249 Dibutylfluorophenylstannane CAS No. 85938-48-3

Dibutylfluorophenylstannane

Cat. No.: B12665249
CAS No.: 85938-48-3
M. Wt: 329.04 g/mol
InChI Key: ZHYJTYYLZUPTRY-UHFFFAOYSA-M
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Description

Dibutylfluorophenylstannane is an organotin compound with the molecular formula C14H23FSn. It is a derivative of stannane, where two butyl groups and one fluorophenyl group are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylfluorophenylstannane can be synthesized through various methods. One common approach involves the reaction of dibutyltin dichloride with fluorophenylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Bu2SnCl2+C6H4F-MgBrBu2Sn(C6H4F)+MgBrCl\text{Bu}_2\text{SnCl}_2 + \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Bu}_2\text{Sn(C}_6\text{H}_4\text{F}) + \text{MgBrCl} Bu2​SnCl2​+C6​H4​F-MgBr→Bu2​Sn(C6​H4​F)+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutylfluorophenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutylfluorophenylstannic oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Dibutylfluorophenylstannic oxide.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagent used.

Scientific Research Applications

Dibutylfluorophenylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dibutylfluorophenylstannane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in biological applications.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: Similar structure but lacks the fluorophenyl group.

    Tributyltin fluoride: Contains three butyl groups and one fluoride atom.

    Dibutylphenyltin: Similar but without the fluorine atom.

Uniqueness

Dibutylfluorophenylstannane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.

Properties

CAS No.

85938-48-3

Molecular Formula

C14H23FSn

Molecular Weight

329.04 g/mol

IUPAC Name

dibutyl-fluoro-phenylstannane

InChI

InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

ZHYJTYYLZUPTRY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=CC=C1)F

Origin of Product

United States

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